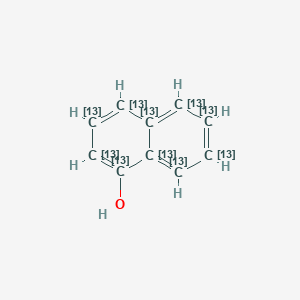

脱氢尼群地平 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydro Nifedipine N-Oxide (DNNO) is a derivative of the calcium channel blocker nifedipine and is a relatively new compound in the scientific research field. DNNO has been found to have a wide range of applications in the scientific research field, from its use in biochemical and physiological studies to its potential as a therapeutic agent.

科学研究应用

1. 神经递质释放促进

尼群地平(代谢为脱氢尼群地平 N-氧化物)独立于钙通道促进神经递质释放。这种对中枢突触传递的作用可能部分解释了尼群地平除了其主要用途之外的一些作用。它特别增强了对河豚毒素不敏感的自发谷氨酸释放,这是一个很大程度上不依赖钙且不受蛋白激酶 A 或 C 介导的过程 (Hirasawa 和 Pittman,2003)。

2. 光稳定性增强

尼群地平的光稳定性(在光照下降解为脱氢尼群地平 N-氧化物)对于维持其临床活性至关重要。尼群地平的微胶囊化可以防止其光降解,从而增强稳定性并确保持续的治疗效果 (Dinarvand 等,2006)。

3. 基因表达的调控

尼群地平和其代谢物调节血管平滑肌细胞中的基因表达。这种调节影响促动脉粥样硬化和抗动脉粥样硬化基因产物,表明除了其作为钙通道阻滞剂的主要功能之外,它在血管健康中也发挥着作用 (Cattaruzza 等,2000)。

4. 电化学分析

尼群地平的代谢物脱氢尼群地平 (DHNP) 可以通过电化学方法测定。该方法提供了一种灵敏的方法,可同时测定各种样品中的尼群地平和其代谢物,这对于药代动力学研究和药物监测非常重要 (Mokhtari 等,2018)。

5. 抗氧化和抗凋亡作用

已经观察到尼群地平具有抗氧化和抗凋亡作用,可能影响骨关节炎软骨细胞中的氧化应激和凋亡。这表明除了其在心血管疾病中的主要用途之外,它还具有治疗潜力 (Yao 等,2020)。

安全和危害

According to a safety data sheet, Dehydro Nifedipine N-Oxide can cause serious eye damage and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . It should be handled with appropriate safety measures, including wearing eye and face protection, and avoiding release to the environment .

未来方向

While specific future directions for Dehydro Nifedipine N-Oxide are not mentioned in the search results, it’s worth noting that dihydropyrimidines, a class of compounds to which Nifedipine belongs, have been extensively studied for their potential as antihypertensive agents . This suggests that Dehydro Nifedipine N-Oxide could potentially be of interest in future research in this area.

作用机制

Target of Action

Dehydro Nifedipine N-Oxide, like its parent compound Nifedipine, primarily targets L-type voltage-gated calcium channels . These channels are found in vascular smooth muscle and myocardial cells . The inhibition of these channels reduces peripheral arterial vascular resistance and dilates coronary arteries . This action reduces blood pressure and increases the supply of oxygen to the heart .

Mode of Action

Dehydro Nifedipine N-Oxide interacts with its targets by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This blockage prevents the entry of calcium ions into cells during depolarization . By blocking these channels, Dehydro Nifedipine N-Oxide is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The biochemical pathways affected by Dehydro Nifedipine N-Oxide involve the regulation of calcium ion entry into muscle cells, which stimulates muscular contraction of blood vessels . By blocking the L-type calcium channels, Dehydro Nifedipine N-Oxide disrupts this pathway, leading to decreased blood vessel contraction and sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Its parent compound nifedipine is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites

Result of Action

The molecular and cellular effects of Dehydro Nifedipine N-Oxide’s action primarily involve the modulation of vascular smooth muscle contraction. By blocking L-type calcium channels, Dehydro Nifedipine N-Oxide reduces the entry of calcium ions into muscle cells, leading to decreased contraction and sustained vasodilation . This results in a drop in blood pressure . Additionally, nifedipine has been shown to increase the bioavailability of endothelial nitric oxide (NO) without significantly altering the NO synthase (type III) mRNA and protein expression, possibly via an antioxidative protection . This increased NO availability may cause part of the vasodilation and might contribute to the antithrombotic, antiproliferative, and antiatherosclerotic effects of dihydropyridine calcium antagonists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Nifedipine N-Oxide. For instance, nifedipine has been shown to be rapidly degraded in aquatic environments . Furthermore, nifedipine is very light-sensitive and photolytically degraded at visible wavelengths . These factors could potentially influence the stability and efficacy of Dehydro Nifedipine N-Oxide in similar environments.

生化分析

Biochemical Properties

It is known that Nifedipine, the parent compound, interacts with L-type calcium channels in the heart and vascular smooth muscle cells It’s plausible that Dehydro Nifedipine N-Oxide may have similar interactions or may interact with other biomolecules in the body

Cellular Effects

The cellular effects of Dehydro Nifedipine N-Oxide are currently unknown. Nifedipine, from which Dehydro Nifedipine N-Oxide is derived, is known to block calcium channels, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation and a reduction in blood pressure

Molecular Mechanism

The exact molecular mechanism of Dehydro Nifedipine N-Oxide is not well understood. It’s parent compound, Nifedipine, acts by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of Dehydro Nifedipine N-Oxide in animal models. Studies on Nifedipine have shown that its effects can vary with different dosages

Metabolic Pathways

Nifedipine is known to undergo oxidative biotransformation in the human body into pharmacologically inactive metabolites, including Dehydro Nifedipine

属性

| { "Design of the Synthesis Pathway": "The synthesis of Dehydro Nifedipine N-Oxide can be achieved through the oxidation of Dehydro Nifedipine using a suitable oxidizing agent.", "Starting Materials": [ "Dehydro Nifedipine", "Oxidizing agent (e.g. m-CPBA, H2O2, etc.)", "Solvent (e.g. dichloromethane, acetonitrile, etc.)", "Base (e.g. NaHCO3, Na2CO3, etc.)" ], "Reaction": [ "Dissolve Dehydro Nifedipine in a suitable solvent.", "Add the oxidizing agent to the reaction mixture and stir at room temperature for a specific time period.", "Add a base to the reaction mixture to neutralize the acidic byproducts.", "Extract the product using a suitable solvent.", "Purify the product using column chromatography or recrystallization." ] } | |

| 88434-69-9 | |

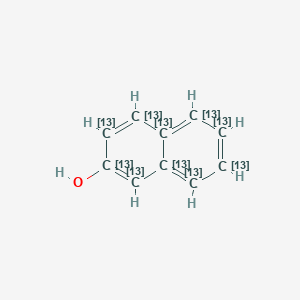

分子式 |

C₁₇H₁₆N₂O₇ |

分子量 |

360.32 |

同义词 |

2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)